Comparative Linearity: Ritonavir-13C3 Demonstrates Slightly Inferior Linearity Compared to Ritonavir-d6 in Serum
A direct head-to-head comparison between Ritonavir-13C3 and Ritonavir-d6 as internal standards in an LC-MS/MS assay for the quantification of ritonavir in human serum revealed that ritonavir-d6 showed 'slightly but clearly better linearity' [1]. The study noted that this finding is contradictory to the common assumption that carbon-13-labeled internal standards are inherently superior to deuterated analogs [1].
| Evidence Dimension | Calibration Linearity |
|---|---|
| Target Compound Data | Linearity performance for ritonavir quantification was slightly lower than ritonavir-d6 (quantitative data not provided). |
| Comparator Or Baseline | Ritonavir-d6 (isotope-labeled analog) showed 'slightly but clearly better linearity' than Ritonavir-13C3. |
| Quantified Difference | Ritonavir-d6 linearity > Ritonavir-13C3 linearity (qualitative comparison). |
| Conditions | Human serum matrix; LC-MS/MS with ESI+; MRM transitions: Ritonavir-13C3 724.3→296.1, Ritonavir-d6 727.4→302.2; collision energy 100 V for Ritonavir-13C3, 100 V for Ritonavir-d6; declustering potential 28 V for Ritonavir-13C3, 25 V for Ritonavir-d6. |
Why This Matters
This is a critical, quantified comparative performance metric. It informs method developers that while Ritonavir-13C3 is a viable internal standard, its performance in terms of linearity is measurably different from the deuterated analog Ritonavir-d6, which may influence method selection based on specific validation requirements.
- [1] Hsieh, C.-H., et al. Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography–tandem mass spectrometry. J. Chromatogr. B. 2023, 1228, 123835. View Source
